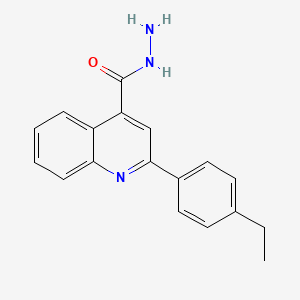![molecular formula C15H12F3N3O B2388397 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 679421-43-3](/img/structure/B2388397.png)
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to have cytotoxic effects on cancer cell lines .
Mode of Action
It’s known that pyrazolopyrimidines, a class of compounds to which this molecule belongs, can cause dna damage by interrupting the dna biosynthesis in cancerous cells .
Biochemical Pathways
It’s known that pyrazolopyrimidines can affect the growth of abnormal cells, often known as malignant or tumor cells .
Result of Action
Similar compounds have shown cytotoxic effects against cancer cell lines . For instance, a compound with a similar structure was identified as the most effective compound against four cancer cell lines with 65-49% cell survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of certain solvents or catalysts can affect the synthesis and reactivity of this compound . Furthermore, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Analysis
Biochemical Properties
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, like other pyrazolo[1,5-a]pyrimidines, has been reported to interact with various enzymes and proteins. For instance, pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation . They also interact with other biomolecules such as checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase .
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit potential anticancer activity . They show strong cytotoxicity against certain cell lines, such as HeLa .
Molecular Mechanism
Pyrazolo[1,5-a]pyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Preparation Methods
The synthesis of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes arylation using various aryl boronic acids . The reaction conditions often include the use of a palladium catalyst and a base in a suitable solvent under microwave irradiation to enhance the reaction efficiency .
Chemical Reactions Analysis
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.
Oxidation and Reduction:
Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent example, where the compound is synthesized through the coupling of aryl boronic acids with halogenated pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has various applications in scientific research:
Chemistry: The compound is used in the synthesis of other complex molecules due to its reactivity and stability.
Biology and Medicine: Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have shown potential in medicinal chemistry for their biological activities, such as enzyme inhibition and receptor modulation.
Material Science: Due to their photophysical properties, these compounds are explored for use in optical applications and as fluorophores.
Comparison with Similar Compounds
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
5,6-Diarylpyrazolo[1,5-a]pyrimidine: These compounds have similar structural frameworks but differ in their substitution patterns, which can affect their reactivity and applications.
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds are synthesized using similar methods and have comparable properties but may exhibit different biological activities due to variations in their substituents.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c1-9-7-14-19-11(10-5-3-4-6-12(10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFLLULCVGHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
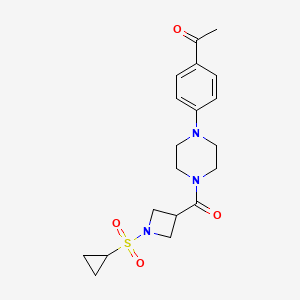
![2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2388316.png)

![4-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B2388321.png)
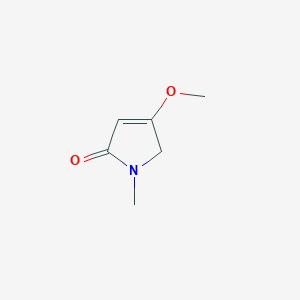
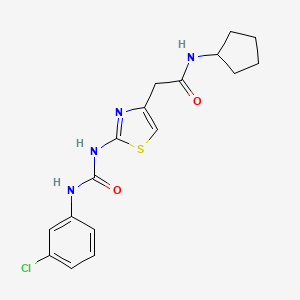
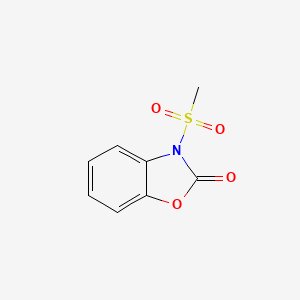
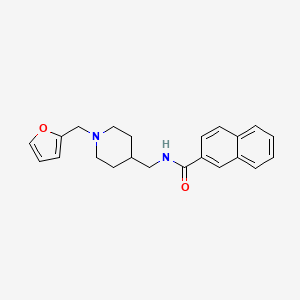
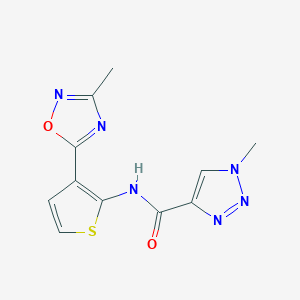

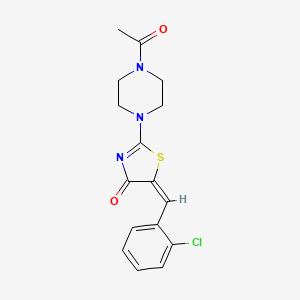
![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)

